molecular formula C16H18N4O4S B2594383 3-(3-((2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 898607-55-1

3-(3-((2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No. B2594383
CAS RN: 898607-55-1
M. Wt: 362.4
InChI Key: UXCQILBKTCBNQH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups around the triazine ring. The exact structure would depend on the specific locations of the groups on the ring .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the different functional groups present. For example, the propanoic acid group could potentially undergo reactions typical of carboxylic acids, and the amino group could participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents .

Scientific Research Applications

Synthetic Chemistry Applications

Direct Synthesis and Modification

Research has focused on the development of novel synthetic routes for triazine derivatives, including processes for obtaining 2-oxazolines and other heterocyclic compounds from carboxylic acids and various amines under mild conditions. For example, Bandgar and Pandit (2003) described a method for synthesizing 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine, demonstrating a versatile approach to heterocyclic synthesis (Bandgar & Pandit, 2003).

Anticancer Activity

Saad and Moustafa (2011) explored the synthesis of S-glycosyl and S-alkyl 1,2,4-triazinone derivatives with significant in vitro anticancer activities against various cancer cell lines, highlighting the potential therapeutic applications of triazine derivatives (Saad & Moustafa, 2011).

Medicinal Chemistry Applications

Antibacterial and Mosquito Larvicidal Properties

Novel thiadiazolotriazin-4-ones were synthesized and tested for their mosquito larvicidal and antibacterial activities. Castelino et al. (2014) found that some derivatives exhibited moderate activities, suggesting their potential as bioactive agents (Castelino et al., 2014).

Materials Science Applications

Polyamide Synthesis

Hattori and Kinoshita (1979) developed polyamides containing uracil and adenine by reacting specific tetrahydropyrimidin and aminopurin derivatives with dimethyl methylenesuccinate, followed by polycondensation with diamines. These polyamides, soluble in DMSO and water, demonstrate the integration of nucleobase functionalities into polymer backbones for potential applications in materials science (Hattori & Kinoshita, 1979).

Corrosion Inhibition

Hu et al. (2016) investigated the corrosion inhibiting effects of benzothiazole derivatives on steel in a 1 M HCl solution, demonstrating the potential of triazine derivatives in protecting metal surfaces from corrosion (Hu et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-9-5-10(2)7-11(6-9)17-13(21)8-25-16-18-15(24)12(19-20-16)3-4-14(22)23/h5-7H,3-4,8H2,1-2H3,(H,17,21)(H,22,23)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCQILBKTCBNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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